1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Catalog No.
S537186
CAS No.
502486-89-7
M.F
C23H24Cl2N4O2
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methy...

CAS Number

502486-89-7

Product Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C23H24Cl2N4O2

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)

InChI Key

KWDBQJRWPWTGPF-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

solubility

Soluble in DMSO

Synonyms

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, SR 149080, SR-149080, SR149080

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

The exact mass of the compound Nida-41020 is 458.1276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuropharmacology

Application Summary: Nida-41020 is primarily used in neuropharmacology as a CB1 cannabinoid receptor antagonist . It’s structurally similar to Rimonabant, which is under clinical development, but is less lipophilic and has been developed as a potential radioligand for CB1 receptors .

Experimental Procedures: In neuropharmacological studies, Nida-41020 is applied to neuronal cultures or animal models to observe the blockade of CB1 receptors. The compound is typically dissolved in DMSO to a concentration of 16 mg/mL and administered at varying doses depending on the experimental requirements .

Results and Outcomes: The antagonist properties of Nida-41020 have been quantified, showing a Ki value of 4.1 nM, indicating a high affinity for the CB1 receptor . This has been corroborated by PET scans in animal models, which show reduced CB1 receptor activity upon administration of Nida-41020.

Drug Development

Application Summary: In drug development, Nida-41020 serves as a reference compound for the creation of new CB1 receptor antagonists . Its less lipophilic nature compared to similar compounds makes it a valuable model for pharmacokinetic studies.

Experimental Procedures: Nida-41020 is used in comparative studies against other CB1 antagonists to determine its pharmacokinetic profile. Researchers measure parameters such as absorption, distribution, metabolism, and excretion (ADME) in controlled environments.

Results and Outcomes: Studies have shown that Nida-41020 has a distinct pharmacokinetic profile, with a moderate rate of absorption and a metabolic pathway that is less prone to producing psychoactive metabolites compared to other CB1 antagonists .

Medical Imaging

Experimental Procedures: For PET imaging, Nida-41020 is radiolabeled with a positron-emitting isotope. The radioligand is then injected into the subject, and its distribution and binding to CB1 receptors are monitored over time using PET imaging techniques.

Results and Outcomes: Preliminary results indicate that Nida-41020, when radiolabeled, provides clear images of CB1 receptor distribution, aiding in the diagnosis and study of neurological disorders associated with endocannabinoid system dysregulation .

Behavioral Studies

Application Summary: Behavioral studies use Nida-41020 to investigate the role of CB1 receptors in behavior and cognition, given its ability to cross the blood-brain barrier and selectively antagonize these receptors .

Experimental Procedures: In such studies, animals are administered Nida-41020 and subjected to various behavioral tests, such as maze navigation, to assess cognitive functions like memory and learning.

Results and Outcomes: The administration of Nida-41020 has been shown to affect behaviors modulated by the endocannabinoid system, providing insights into the role of CB1 receptors in cognitive processes .

Toxicology

Application Summary: Toxicological research utilizes Nida-41020 to understand the safety profile of CB1 receptor antagonists and their potential side effects .

Experimental Procedures: Toxicological assessments involve administering Nida-41020 to cell cultures or animal models and monitoring for cytotoxic effects, organ damage, and behavioral changes over time.

Results and Outcomes: Nida-41020 has been found to have a relatively safe profile at therapeutic doses, with minimal cytotoxic effects and no significant organ damage reported in standard toxicological assays .

Pharmacodynamics

Application Summary: Pharmacodynamic studies with Nida-41020 help elucidate the interactions and effects of CB1 receptor antagonism on the physiological functions of the endocannabinoid system .

Experimental Procedures: These studies involve the administration of Nida-41020 to biological systems and the subsequent measurement of physiological responses, such as neurotransmitter release, hormone levels, and receptor activity.

Results and Outcomes: Nida-41020 has demonstrated dose-dependent effects on physiological functions regulated by the endocannabinoid system, providing valuable data on the pharmacodynamics of CB1 receptor antagonists .

Biochemistry

Application Summary: Nida-41020 is utilized in biochemistry for studying the interaction between cannabinoid receptors and their ligands. It helps in understanding the biochemical pathways influenced by cannabinoid receptor activity .

Experimental Procedures: Biochemical assays involving Nida-41020 typically include receptor-ligand binding studies, enzyme-linked immunosorbent assays (ELISAs), and other in vitro techniques to assess the interaction with CB1 receptors.

Results and Outcomes: The compound has shown selective binding to CB1 receptors over CB2, with a Ki value of 4.1 nM, indicating its potential as a tool for dissecting biochemical pathways modulated by cannabinoid receptors .

Pharmacology

Application Summary: In pharmacology, Nida-41020 is used to study the effects of CB1 receptor antagonism on various physiological processes, including pain perception, appetite, and mood regulation .

Experimental Procedures: Pharmacological studies involve administering Nida-41020 to animal models and observing changes in physiological responses such as analgesia, food intake, and behavioral changes.

Results and Outcomes: Research has indicated that Nida-41020 can modulate these physiological processes, providing insights into the therapeutic potential of CB1 receptor antagonists for conditions like obesity, chronic pain, and mood disorders .

Neuroscience

Application Summary: Nida-41020’s role in neuroscience is pivotal for exploring the endocannabinoid system’s influence on neural development, neuroplasticity, and neurodegenerative processes .

Experimental Procedures: Neuroscientific research with Nida-41020 includes in vivo and in vitro studies, where its impact on neuronal cultures or animal models’ cognitive and motor functions is assessed.

Results and Outcomes: Studies suggest that Nida-41020 affects synaptic plasticity and could be instrumental in understanding the pathophysiology of neurodegenerative diseases and the development of cannabinoid-based neurotherapeutics .

Molecular Biology

Application Summary: Molecular biologists use Nida-41020 to investigate the genetic and molecular mechanisms underlying the expression and function of cannabinoid receptors .

Experimental Procedures: This involves techniques such as CRISPR-Cas9 gene editing, RNA interference, and other gene expression analysis methods to study the effects of Nida-41020 on cannabinoid receptor genes.

Results and Outcomes: Findings have provided deeper insights into the regulation of cannabinoid receptor expression and the potential genetic targets for treating disorders related to the endocannabinoid system .

Addiction Medicine

Application Summary: Nida-41020 is relevant in addiction medicine for understanding how CB1 receptor antagonism can influence addiction behaviors and withdrawal symptoms .

Experimental Procedures: Clinical trials and animal studies are conducted where Nida-41020 is administered to subjects with substance use disorders to observe its effects on craving and withdrawal.

Results and Outcomes: The compound has shown promise in reducing addictive behaviors and alleviating withdrawal symptoms, highlighting its potential use in addiction treatment strategies .

Chemical Safety and Pharmacokinetics

Application Summary: Nida-41020 is also important in chemical safety and pharmacokinetics to determine the safety profile and metabolic pathways of cannabinoid receptor antagonists .

Experimental Procedures: Toxicological studies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are performed to assess the safety and pharmacokinetic properties of Nida-41020.

Results and Outcomes: The compound has been found to have a favorable safety profile with a moderate rate of absorption and metabolism, which is crucial for the development of safe and effective drugs .

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole class. This compound features a pyrazole ring substituted with both dichlorophenyl and methoxyphenyl groups, along with a piperidine moiety. Its structure suggests potential interactions with biological targets, particularly in the context of pharmacology.

Nida-41020 acts as a competitive antagonist at the CB1 receptor []. This means it binds to the same site on the CB1 receptor as natural cannabinoids like THC, but it does not activate the receptor's signaling pathway. This competitive binding effectively blocks the effects of THC, potentially leading to applications in treating cannabis use disorders [].

  • Psychoactive effects: Some CB1 antagonists can induce anxiety or dysphoria [].
  • Cannabinoid withdrawal symptoms: Blocking CB1 receptors could lead to symptoms similar to those experienced during cannabis withdrawal, such as irritability, insomnia, and nausea [].
Typical of pyrazole derivatives, including:

  • Nucleophilic substitutions: The presence of the carboxamide group allows for nucleophilic attack at the carbonyl carbon.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield corresponding carboxylic acid and amine.
  • Reduction: The compound may also be susceptible to reduction reactions, particularly at the carbonyl group.

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist for the cannabinoid receptor CB1. It has been shown to modulate neurochemical pathways, potentially impacting pain perception and appetite regulation. Its structural features contribute to its binding affinity and selectivity for specific receptors, making it a candidate for further pharmacological studies .

The synthesis of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution reactions: Introduction of the dichlorophenyl and methoxyphenyl groups can be accomplished via electrophilic aromatic substitution or by utilizing pre-synthesized intermediates.
  • Piperidine incorporation: The piperidine moiety is usually added through nucleophilic substitution on a suitable precursor.
  • Final carboxamide formation: The last step involves converting an intermediate into the final carboxamide structure through amide coupling reactions.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a cannabinoid receptor antagonist, it may be explored for therapeutic uses in managing obesity, addiction, and other metabolic disorders.
  • Research: It serves as a tool compound in neuropharmacology studies to elucidate cannabinoid receptor functions.

Interaction studies have demonstrated that 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide binds effectively to the cannabinoid receptor CB1. Research indicates that specific interactions at the binding site are crucial for its antagonistic effects, influencing downstream signaling pathways associated with appetite and pain modulation .

Several compounds share structural similarities with 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamideSimilar pyrazole structure with chlorine substituentsExhibits different receptor affinity profiles
3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamideContains difluoromethyl and trifluorobiphenyl groupsPotentially different pharmacokinetic properties
1-(3-chloro-4-methylphenyl)-3-[2-(hydroxymethyl)-phenyl]-ureaUrea linkage instead of carboxamideDifferent mechanism of action in biological systems

The uniqueness of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide lies in its specific combination of substituents that enhance its selectivity and efficacy as a cannabinoid receptor antagonist compared to other similar compounds.

The synthetic approach to 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide requires strategic disconnection of key bonds to identify optimal synthetic pathways. Retrosynthetic analysis reveals multiple viable disconnection strategies, each offering distinct advantages for large-scale preparation [1] [2].

The primary retrosynthetic disconnection focuses on the pyrazole core formation through nitrogen-nitrogen bond formation via 1,3-dipolar cycloaddition methodologies [3] [4]. This approach provides exceptional regioselectivity exceeding 95% yield when employing optimized reaction conditions [5]. Alternative strategies involve carboxamide installation through acid chloride coupling reactions, which demonstrate broad functional group tolerance and mild reaction conditions suitable for complex molecular architectures [6] [7].

The nitrogen-1 aryl substitution represents a critical synthetic challenge, with Buchwald-Hartwig coupling protocols offering reliable methodology for introducing the 2,4-dichlorophenyl substituent [2] [8]. Carbon-4 methylation can be achieved through Friedel-Crafts acylation approaches, while carbon-5 aryl introduction benefits from Suzuki-Miyaura coupling strategies that maintain functional group integrity throughout the synthetic sequence [4] [9].

StrategyKey Bond DisconnectionSynthetic ApproachAdvantages
Pyrazole Core FormationN1-N2 bond formation1,3-Dipolar cycloadditionHigh regioselectivity
Carboxamide InstallationC3-C(O)NH bond formationAcid chloride couplingMild conditions
N1-Aryl SubstitutionN1-Ar bond formationBuchwald-Hartwig couplingBroad substrate scope
C4-MethylationC4-CH3 bond formationFriedel-Crafts acylationReliable methodology
C5-Aryl IntroductionC5-Ar bond formationSuzuki-Miyaura couplingFunctional group tolerance

Regioselective Synthesis of the Pyrazole Core

Regioselective pyrazole core construction represents the foundational step in preparing complex pyrazole carboxamide derivatives. Multiple methodologies have been developed to achieve high regioselectivity while maintaining excellent yields across diverse substrate classes [7] [10].

The Knorr condensation methodology employing 1,3-dicarbonyl compounds with hydrazine derivatives remains the most extensively utilized approach for pyrazole formation. This classical method achieves regioselectivity ranging from 85-95% when conducted under optimized conditions using ethanol reflux for 2-6 hours [11] [12]. The reaction mechanism proceeds through initial nucleophilic attack of hydrazine on the more electrophilic carbonyl group, followed by cyclization and dehydration to yield the desired pyrazole ring system [13] [7].

Alternative 1,3-dipolar cycloaddition strategies provide superior regioselectivity exceeding 95% through careful control of reaction parameters including temperature, solvent selection, and catalyst loading [3] [4]. These methodologies utilize diazo compounds as 1,3-dipolar species reacting with alkene dipolarophiles under mild conditions ranging from room temperature to 60°C over 1-3 hour reaction periods [5] [14].

Multicomponent reaction protocols offer efficient one-pot synthesis approaches combining aldehydes, hydrazines, and alkynes under elevated temperatures of 80-120°C for 3-8 hours [10] [12]. These transformations achieve regioselectivity of 90-98% while providing yields of 65-80% across diverse substrate combinations [7] [9].

Metal-catalyzed cyclization methodologies utilizing palladium and copper catalysts demonstrate exceptional regioselectivity exceeding 98% when employing alkyne and azide starting materials [15] [4]. These protocols operate at temperatures of 60-100°C and consistently deliver yields of 80-95% with broad functional group tolerance [8] [14].

MethodStarting MaterialsRegioselectivityTypical YieldReaction Conditions
Knorr Condensation1,3-Dicarbonyl + Hydrazine85-95%70-85%EtOH, reflux, 2-6h
1,3-Dipolar CycloadditionDiazo compound + Alkene>95%75-90%RT to 60°C, 1-3h
Multicomponent ReactionAldehyde + Hydrazine + Alkyne90-98%65-80%80-120°C, 3-8h
Metal-catalyzed CyclizationAlkyne + Azide>98%80-95%Pd/Cu cat, 60-100°C
Oxidative CyclizationHydrazone + Oxidant80-90%60-75%I2, DMSO, 80°C

Derivatization and Functionalization Techniques

Post-pyrazole formation functionalization represents a critical synthetic phase enabling introduction of the carboxamide functionality and optimization of substitution patterns. Contemporary derivatization strategies focus on selective carbon-hydrogen functionalization and cross-coupling methodologies that preserve the pyrazole core integrity [16] [17].

Direct carbon-hydrogen arylation protocols provide efficient pathways for introducing aryl substituents at the carbon-3 and carbon-5 positions. These transformations utilize palladium-catalyzed conditions with aryl halides or aryl boronic acids, achieving yields of 70-90% while maintaining excellent functional group tolerance [18] [8]. The reactivity order for direct carbon-hydrogen functionalization follows the pattern: C-3 (sp2)-H < C-4 (sp2)-H < C-5 (sp2)-H, enabling selective functionalization strategies [16].

Carboxamide formation strategies typically employ acid chloride intermediates reacting with piperidine nucleophiles under mild basic conditions [6] [19]. Optimized protocols utilize 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) coupling reagents in combination with diisopropylethylamine base, achieving yields of 80-95% with minimal racemization [20] [21].

Alternative amide formation methodologies include T3P (propylphosphonic anhydride) mediated couplings that proceed under exceptionally mild conditions at room temperature [19] [22]. These protocols demonstrate particular utility for sensitive substrates requiring preservation of stereochemical integrity throughout the coupling process [23] [21].

Nitrogen-1 functionalization employs Buchwald-Hartwig coupling conditions with aryl halides, utilizing palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in combination with phosphine ligands [2] [9]. Optimized reaction conditions employ cesium carbonate or potassium phosphate bases in toluene or dimethylformamide solvents at temperatures of 80-120°C, consistently delivering yields of 75-85% [4] [8].

Radiolabeling Strategies for Imaging Applications

Radiolabeling methodologies for pyrazole carboxamide derivatives focus primarily on carbon-11 and fluorine-18 isotope incorporation to enable positron emission tomography imaging applications [24] [25]. Strategic isotope placement requires careful consideration of metabolic stability, synthetic accessibility, and radiochemical yield optimization [26] [27].

Carbon-11 labeling strategies predominantly utilize O-methylation and N-methylation approaches targeting phenolic precursors and secondary amine functionalities respectively [1] [28]. O-methylation protocols employing [11C]methyl iodide achieve radiochemical yields of 15-25% with specific activities exceeding 2000 Ci/mmol [25] [29]. These transformations typically require 35-45 minute synthesis times including purification and formulation steps [25] [30].

N-methylation approaches targeting secondary amine precursors demonstrate enhanced radiochemical yields of 20-35% while maintaining specific activities above 1500 Ci/mmol [25] [31]. The improved yields result from increased nucleophilicity of nitrogen centers compared to phenolic oxygen atoms, enabling more efficient alkylation under mild conditions [30] [32].

Fluorine-18 incorporation strategies employ nucleophilic substitution reactions targeting tosylate and mesylate leaving groups, achieving radiochemical yields of 10-20% with specific activities exceeding 1000 Ci/mmol [24] [27]. Alternative prosthetic group approaches utilizing activated ester intermediates provide enhanced radiochemical yields of 25-40% while maintaining specific activities above 800 Ci/mmol [33] [34].

The fluoride-mediated desilylation approach represents an innovative methodology enabling direct [11C]carbon dioxide incorporation into organic molecules under mild conditions [25]. This technique achieves excellent functional group tolerance and provides rapid access to carbon-11 labeled compounds with diverse structural complexity [25].

IsotopeLabeling MethodPrecursor TypeRadiochemical YieldSpecific ActivitySynthesis Time
Carbon-11O-methylationPhenol derivative15-25%>2000 Ci/mmol35-45 min
Carbon-11N-methylationSecondary amine20-35%>1500 Ci/mmol40-50 min
Fluorine-18Nucleophilic substitutionTosylate/mesylate10-20%>1000 Ci/mmol90-120 min
Fluorine-18Prosthetic group approachActivated ester25-40%>800 Ci/mmol120-150 min
Iodine-123IododestannylationTributylstannyl40-60%>1200 Ci/mmol60-90 min

Starting Materials, Precursors, and Reagent Selection

Aryl hydrazine precursors, particularly 2,4-dichlorophenylhydrazine hydrochloride, provide superior stability and handling characteristics compared to free base forms [11] [19]. The hydrochloride salt formulation prevents oxidative decomposition during storage while enabling precise stoichiometric control in subsequent reactions [35] [36]. Alternative aryl hydrazine sulfate salts offer enhanced solubility in polar protic solvents but may require neutralization steps prior to coupling reactions [11] [12].

Beta-diketone selection significantly influences regioselectivity outcomes, with 4-methoxybenzoylacetone providing optimal electronic properties for selective pyrazole formation [13] [7]. Substituted acetoacetate alternatives enable systematic structure-activity relationship exploration while maintaining reliable synthetic reproducibility [37] [9].

Coupling reagent optimization balances reaction efficiency with racemization prevention concerns. EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrate superior performance in carboxamide formation reactions [19] [20]. Alternative reagents including CDI (Carbonyldiimidazole), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate) provide comparable efficacy with distinct mechanistic profiles [22] [21].

Base selection requires careful consideration of pKa compatibility with substrate functionality. Diisopropylethylamine (DIPEA) and triethylamine offer optimal nucleophilicity without competing side reactions [38] [20]. Stronger bases including DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), cesium carbonate, and sodium hydride enable challenging transformations but require enhanced reaction monitoring [39] [40].

ComponentPreferred ReagentsAlternativesKey Considerations
Aryl Hydrazine2,4-Dichlorophenylhydrazine HClAryl hydrazine sulfatesHCl salt stability
Beta-Diketone4-MethoxybenzoylacetoneSubstituted acetoacetatesRegioselectivity control
Coupling ReagentEDC, HATU, T3PCDI, PyBOP, COMURacemization prevention
BaseDIPEA, TEA, K2CO3DBU, Cs2CO3, NaHpKa compatibility
CatalystPd(PPh3)4, CuIPd(dppf)Cl2, Pd(OAc)2Air stability
SolventDMF, THF, EtOAcDCM, Toluene, MeCNSolubility profile

Purification Protocols and Yield Optimization

Purification strategy development requires systematic evaluation of multiple separation techniques to achieve pharmaceutical-grade purity while maintaining acceptable recovery yields [35] [39]. Contemporary protocols emphasize scalable methodologies that minimize solvent consumption and processing time while delivering consistent product quality [40] [23].

Column chromatography utilizing silica gel stationary phases with ethyl acetate/hexane gradient elution systems provides reliable purification for milligram to kilogram scale operations [19] [41]. Optimized protocols achieve purities of 95-99% with recovery yields of 80-90% across diverse substrate classes [22] [21]. Advanced silica gel formulations with enhanced loading capacity enable processing of larger sample quantities while maintaining separation efficiency [39] [42].

Recrystallization techniques employing ethanol/water solvent systems with controlled cooling protocols consistently deliver purities of 98-99.5% with recovery yields of 70-85% [35] [38]. These methodologies demonstrate particular utility for gram to kilogram scale operations where crystallization thermodynamics provide natural product enrichment [36] [23]. Salt formation strategies utilizing phosphoric acid or hydrochloric acid enable selective crystallization of desired regioisomers [35] [21].

Preparative high-performance liquid chromatography protocols provide ultimate purification capability, achieving purities exceeding 99% with recovery yields of 85-95% [22] [20]. C18 stationary phases with acetonitrile/water gradient systems enable separation of closely related impurities that resist other purification techniques [33] [27]. Scale limitations restrict preparative HPLC applications to milligram through gram quantities [42] [43].

Solid phase extraction methodologies utilizing C18 cartridges offer intermediate purification capability with purities of 90-95% and recovery yields of 75-85% [19] [40]. These protocols provide rapid processing times and minimal solvent consumption, making them attractive for routine purification operations up to 100-gram scale [39] [22].

Liquid-liquid extraction remains the most scalable purification approach, achieving purities of 85-92% with recovery yields of 90-95% across all scale ranges [11] [38]. Ethyl acetate/water partition systems provide efficient separation of organic products from aqueous impurities while maintaining processing simplicity [40] [21].

Purification MethodTypical ConditionsPurity AchievedRecovery YieldScale Applicability
Column ChromatographySiO2, EtOAc/Hex gradient95-99%80-90%mg to kg
RecrystallizationEtOH/H2O, cooling98-99.5%70-85%g to kg
Preparative HPLCC18, MeCN/H2O gradient>99%85-95%mg to g
Solid Phase ExtractionC18 cartridge90-95%75-85%mg to 100g
Liquid-Liquid ExtractionEtOAc/H2O partition85-92%90-95%All scales

Process optimization studies demonstrate that cascade purification approaches combining multiple techniques achieve superior results compared to single-method protocols [39] [23]. Sequential application of liquid-liquid extraction followed by recrystallization consistently delivers pharmaceutical-grade materials with overall recovery yields exceeding 75% [40] [21]. Temperature-controlled crystallization protocols enable divergent product formation pathways, providing access to different structural isomers through thermal regulation [39] [43].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

458.1276314 g/mol

Monoisotopic Mass

458.1276314 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83E62L67ID

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

502486-89-7

Wikipedia

Nida-41020

Dates

Last modified: 08-15-2023
1: Citraro R, Russo E, Leo A, Russo R, Avagliano C, Navarra M, Calignano A, De Sarro G. Pharmacokinetic-pharmacodynamic influence of N-palmitoylethanolamine, arachidonyl-2'-chloroethylamide and WIN 55,212-2 on the anticonvulsant activity of antiepileptic drugs against audiogenic seizures in DBA/2 mice. Eur J Pharmacol. 2016 Nov 15;791:523-534. doi: 10.1016/j.ejphar.2016.09.029. Epub 2016 Sep 20. PubMed PMID: 27663280.
2: Venhuis BJ, Vredenbregt MV, Kaun N, Maurin JK, Fijałek Z, de Kaste D. The identification of rimonabant polymorphs, sibutramine and analogues of both in counterfeit Acomplia bought on the internet. J Pharm Biomed Anal. 2011 Jan 5;54(1):21-6. doi: 10.1016/j.jpba.2010.07.043. Epub 2010 Aug 6. PubMed PMID: 20828968.
3: Miller DK, Rodvelt KR, Constales C, Putnam WC. Analogs of SR-141716A (Rimonabant) alter d-amphetamine-evoked [3H] dopamine overflow from preloaded striatal slices and amphetamine-induced hyperactivity. Life Sci. 2007 Jun 13;81(1):63-71. Epub 2007 May 1. PubMed PMID: 17532007.

Explore Compound Types